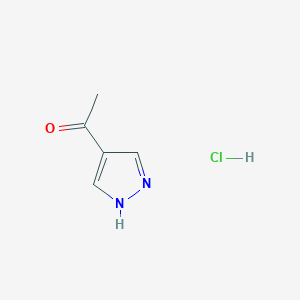

1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride

Description

Nomenclature and Chemical Classification

The systematic nomenclature of 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The name explicitly indicates the presence of the pyrazole ring system, the ethanone functional group, and the hydrochloride salt formation. The numerical designation "4-yl" specifies the precise attachment point of the ethanone group to the pyrazole ring, distinguishing this compound from its positional isomers.

Chemical classification systems categorize this compound as a substituted pyrazole derivative within the broader family of azole heterocycles. The pyrazole core structure consists of a five-membered ring containing two adjacent nitrogen atoms, which defines the fundamental chemical behavior of the compound. The additional classification as a ketone derivative acknowledges the presence of the carbonyl functional group, while the hydrochloride designation indicates the salt formation with hydrochloric acid.

Alternative nomenclature systems may refer to this compound using different conventions, but the systematic name provides the most precise structural identification. The compound's classification within chemical databases typically includes multiple hierarchical categories, ranging from broad classifications such as "heterocyclic compounds" to more specific designations like "acetylpyrazoles" or "pyrazole ketones".

| Nomenclature Aspect | Designation |

|---|---|

| Systematic Name | 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride |

| Chemical Classification | Substituted pyrazole derivative |

| Functional Group Classes | Ketone, azole, hydrochloride salt |

| Ring System Type | Five-membered heterocycle |

| Substitution Pattern | 4-acetylpyrazole |

Historical Context in Pyrazole Chemistry

The development of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established fundamental synthetic methodologies for this class of compounds. Knorr's initial discovery emerged from his attempts to synthesize quinoline derivatives with antipyretic activity, accidentally leading to the formation of antipyrine, a pyrazole derivative with significant biological activity. This serendipitous discovery established pyrazole chemistry as a distinct field of heterocyclic research.

The synthetic methodology developed by Hans von Pechmann in 1898 provided classical approaches to pyrazole synthesis through the reaction of acetylene and diazomethane. These early synthetic strategies laid the groundwork for subsequent developments in pyrazole chemistry, including the preparation of various substituted derivatives and functional modifications. The evolution of synthetic techniques has enabled the preparation of increasingly complex pyrazole structures, including compounds like 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride.

Historical developments in acetylpyrazole chemistry have revealed the versatility of these compounds as synthetic intermediates and biologically active molecules. The chemistry of acetylpyrazoles has been extensively studied due to their utility in heterocyclic synthesis and their potential applications in various fields. Research into 3-acetylpyrazoles, 4-acetylpyrazoles, and related derivatives has demonstrated the synthetic potential of these compounds for constructing complex molecular architectures.

The first natural pyrazole compound, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, demonstrating that pyrazole structures occur naturally and possess biological significance. This discovery challenged the previous assumption that pyrazoles were exclusively synthetic compounds and opened new avenues for research into naturally occurring pyrazole derivatives. The historical progression from synthetic curiosities to recognized pharmacophores has established pyrazole chemistry as a cornerstone of modern heterocyclic research.

Properties

IUPAC Name |

1-(1H-pyrazol-4-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c1-4(8)5-2-6-7-3-5;/h2-3H,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKGCPUTBQQBLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNN=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Routes to Pyrazole Ethanones

The synthesis of pyrazole ethanones, including 1-(1H-pyrazol-4-yl)ethan-1-one derivatives, typically involves:

Cyclocondensation of hydrazines with β-diketones or equivalents: This is a fundamental step where hydrazine or substituted hydrazines react with 1,3-dicarbonyl compounds to form the pyrazole ring system. The keto group in the diketone provides the ethanone functionality upon ring closure or subsequent modification.

Functionalization of the pyrazole core: After pyrazole formation, electrophilic substitution or acylation reactions introduce the ethanone group at the desired position on the pyrazole ring. For example, reaction of pyrazole with ethanoyl chloride under basic conditions can install the acetyl group at the 1-position of the pyrazole ring.

Formation of hydrochloride salt: The free base pyrazole ethanone is treated with hydrochloric acid to form the hydrochloride salt, improving aqueous solubility and crystallinity, which is beneficial for isolation and further applications.

Specific Preparation Methods Documented in Literature

Cyclocondensation of Chalcones with Hydrazine Hydrate

A well-documented method involves the preparation of pyrazoline intermediates via cyclocondensation of chalcone derivatives with hydrazine hydrate in refluxing ethanol or glacial acetic acid. The chalcone acts as an α,β-unsaturated ketone precursor, which cyclizes with hydrazine to form the pyrazoline ring, which can be oxidized or further cyclized to yield pyrazole ethanone derivatives.

Example: Reaction of 1-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)ethan-1-one with hydrazine hydrate in ethanol yields pyrazoline derivatives, which upon treatment with glacial acetic acid undergo cyclization to 1-(3-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone.

This method allows for the introduction of various substituents on the pyrazole ring by varying the chalcone starting material, providing versatility in the preparation of pyrazole ethanone derivatives.

Acylation of Pyrazoles

Direct acylation of pyrazole derivatives with ethanoyl chloride or related reagents under basic conditions is a straightforward method to install the ethanone group.

For example, 1-methyl-3-(oxan-4-yl)-1H-pyrazole reacts with ethanoyl chloride in the presence of a base to yield 1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one, a close analog of the target compound.

This approach requires the prior synthesis of the pyrazole core and is efficient for introducing the acetyl group at the desired position.

Preparation of Hydrochloride Salt

The hydrochloride salt of 1-(1H-pyrazol-4-yl)ethan-1-one is typically prepared by:

Dissolving the free base pyrazole ethanone in an organic solvent such as dichloromethane or ethanol.

Adding an equimolar amount of hydrochloric acid (often as 3N aqueous HCl) to the solution.

Stirring the mixture at room temperature or slightly elevated temperatures until the salt precipitates.

Isolating the hydrochloride salt by filtration, washing, and drying.

This salt formation enhances the compound’s aqueous solubility, which is crucial for biological and pharmaceutical applications.

Summary Table of Preparation Methods

Research Findings and Analytical Data

Spectroscopic Characterization: The synthesized compounds are typically characterized by IR, $$ ^1H $$-NMR, and mass spectrometry. For instance, IR bands at ~1700 cm$$^{-1}$$ correspond to the C=O stretch of the ethanone group, while $$ ^1H $$-NMR signals around 2.0 ppm indicate the methyl protons of the acetyl group.

Purity and Crystallinity: The hydrochloride salts often exhibit superior crystallinity and melting points compared to their free base counterparts, facilitating purification and handling.

Solubility: Hydrochloride salts show aqueous solubility greater than 50 mg/mL, significantly higher than neutral pyrazole ethanones, which is advantageous for pharmaceutical formulation.

Notes on Alternative Synthetic Approaches

Some studies report the use of substituted hydrazines or modified β-diketones to introduce diverse functional groups on the pyrazole ring before acetylation, expanding the chemical space of pyrazole ethanones.

Advanced synthetic methods may involve palladium-catalyzed coupling or nucleophilic substitution on pre-functionalized pyrazoles, though these are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms of pyrazole derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

Medicinal Chemistry

1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride has shown potential in drug development due to its biological activity against various targets:

- Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of pyrazole have been observed to activate pro-apoptotic pathways and induce cell cycle arrest in several cancer cell lines .

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly against excitotoxicity associated with neurodegenerative diseases like Alzheimer's disease. Its ability to inhibit NMDA receptors suggests potential therapeutic applications .

The compound's biological activities can be summarized as follows:

Coordination Chemistry

Due to the presence of nitrogen atoms within the pyrazole ring, 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride acts as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are useful in catalysis and material science applications .

Industrial Applications

The compound is also utilized in the development of new materials:

- Polymers and Coatings : Its unique chemical properties allow it to be incorporated into polymers, enhancing their performance characteristics. This includes improving thermal stability and mechanical strength.

Case Studies

Several studies highlight the efficacy of 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride:

- Anticancer Studies : A study demonstrated that derivatives of this compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Neuroprotective Research : Another study focused on the neuroprotective effects of similar pyrazole compounds against amyloid beta toxicity, showcasing their potential in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and preventing the enzyme’s normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in the 4-nitrophenyl derivative) enhance electrophilic reactivity, facilitating nucleophilic substitutions.

- Salt Forms : Hydrochloride salts (e.g., 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride) exhibit higher aqueous solubility compared to free bases, which is critical for bioavailability in drug development .

Key Observations :

- Antimicrobial Potency: Nitrophenyl-substituted derivatives (e.g., 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one) show pronounced activity against gram-positive bacteria (Bacillus mycoides), likely due to nitro group-mediated disruption of bacterial membranes .

- Anticancer Potential: Chalcone-pyrazole hybrids demonstrate sub-micromolar IC₅₀ values in cancer cells, attributed to the conjugated ketone system enabling intercalation with DNA .

Physicochemical Properties

Key Observations :

- LogP Trends: Hydrophilicity increases with polar substituents (e.g., amino or hydrochloride groups) . Nitrophenyl or methoxyphenyl groups raise LogP, enhancing lipid membrane permeability .

Biological Activity

1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant research findings.

1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is a pyrazole derivative that exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions. These properties allow it to serve as an intermediate in synthesizing more complex heterocyclic compounds .

Antimicrobial Activity

Research indicates that 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride exhibits promising antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Microbial Strain | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |

|---|---|---|---|

| E. coli | 40 | Ampicillin | 10 |

| Staphylococcus aureus | 50 | Norfloxacin | 15 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects on different cancer cell lines, including lung and liver cancer cells. Notably, the compound's IC50 values were reported to be significantly lower than those of established chemotherapeutic agents .

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| Lung Cancer | 5.0 | Doxorubicin (10) |

| Liver Cancer | 6.0 | Doxorubicin (10) |

Enzyme Inhibition

The mechanism of action for 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride may involve the inhibition of specific enzymes that play crucial roles in cellular processes. Studies suggest that it can inhibit enzymes like cyclooxygenase and lipoxygenase, which are implicated in inflammatory pathways . This inhibition could lead to reduced inflammation and pain relief.

Case Studies

Several studies have highlighted the compound's biological activity:

- A study conducted by Selvam et al. demonstrated that derivatives of pyrazole showed significant anti-inflammatory effects by inhibiting TNF-α and IL-6 production .

- In another research effort, the compound was tested against Mycobacterium tuberculosis and exhibited notable anti-tubercular activity at low concentrations .

The biological activity of 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is largely attributed to its ability to interact with various molecular targets within cells. Its role as an enzyme inhibitor suggests a potential pathway for therapeutic applications in treating diseases characterized by overactive inflammatory responses or uncontrolled cell proliferation .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride in laboratory settings?

- Methodological Answer : Strict personal protective equipment (PPE) protocols must be followed, including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation exposure. Waste disposal must adhere to institutional guidelines for halogenated organic compounds, with segregation of aqueous and organic waste streams. Contaminated materials should be treated as hazardous and incinerated via certified facilities .

Q. What synthetic routes are reported for pyrazole-acetone derivatives analogous to 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride?

- Methodological Answer : A common approach involves bromination of hydrazine derivatives followed by condensation with acetylacetone. For example, bromination of 1-ethylidene-2-(4-nitrophenyl)hydrazine yields intermediates that react with acetylacetone in the presence of sodium ethoxide. Reaction optimization includes controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 hydrazine:acetylacetone) to minimize byproducts .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL refine the structural analysis of 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride?

- Methodological Answer : SHELXL is used for high-resolution refinement of small-molecule structures. Key steps include:

- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Structure solution: Employ direct methods (SHELXT) for phase estimation.

- Refinement: Apply anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .

Q. What methodologies are used to evaluate the antimicrobial activity of pyrazole-acetone derivatives, and how can contradictions in efficacy data be resolved?

- Methodological Answer :

- Testing protocols : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Bacillus mycoides) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., streptomycin) and solvent controls.

- Data contradictions : Discrepancies in antimicrobial efficacy (e.g., higher activity against Gram-positive bacteria) may arise from lipophilicity or efflux pump resistance. Resolve via:

- Structure-activity relationship (SAR) studies: Modify substituents (e.g., chloro, nitro groups) to assess permeability.

- Synergistic assays: Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) for Gram-negative strains .

Q. How can purity and stability of 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride be assessed under varying storage conditions?

- Methodological Answer :

- Purity analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA, UV detection at 254 nm). Compare retention times with certified standards.

- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic NMR (¹H, 13C) and LC-MS to detect hydrolysis or oxidation products. Store lyophilized samples at -20°C under argon to prevent hygroscopic degradation .

Data Interpretation and Optimization

Q. What strategies address low yields in the synthesis of 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride?

- Methodological Answer :

- Reaction optimization : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 12 hrs conventional) and improve yields by 15–20%.

- Byproduct suppression : Add molecular sieves (3Å) to absorb water in condensation steps.

- Workup : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for purification .

Q. How can computational modeling predict the reactivity of 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to map electrostatic potential surfaces (EPS) and identify electrophilic centers (e.g., carbonyl carbon).

- Transition state analysis : Calculate activation energies for SN2 pathways with nucleophiles (e.g., amines, thiols). Validate with experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.